(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol
Description
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO4S/c1-10-2-4-13(5-3-10)19(17,18)14-6-11(8-15)12(7-14)9-16/h2-7,15-16H,8-9H2,1H3 |
InChI Key |
WCHUSHMDTHFDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CO)CO |
Origin of Product |
United States |
Preparation Methods
N-Tosylation of Pyrrole
The introduction of the tosyl group on the pyrrole nitrogen is a well-established reaction. According to sulfonylation protocols, pyrrole or its derivatives are reacted with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions, often in the presence of a base such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).
- Typical conditions:
- Solvent: Dichloromethane/Hexane mixture (1:4)
- Base: Triethylamine or pyridine
- Temperature: 0 °C to room temperature
- Reaction time: 1–3 hours
After completion, the reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate, brine), dried over sodium sulfate, and purified by column chromatography to isolate the N-tosylpyrrole intermediate.
Hydroxymethylation at 3,4-Positions
Hydroxymethyl groups can be introduced at the 3 and 4 positions of the pyrrole ring via electrophilic substitution reactions using formaldehyde or paraformaldehyde under basic or acidic conditions.
- Typical procedure:
- Reagents: Formaldehyde (aqueous or paraformaldehyde)
- Catalyst: Acidic or basic catalyst (e.g., KOH or acid such as HCl)
- Solvent: Ethanol/water mixture or other polar solvents
- Temperature: Room temperature to reflux
- Reaction time: 30 minutes to several hours
The reaction proceeds through electrophilic attack on the electron-rich pyrrole ring, favoring substitution at the 3 and 4 positions due to resonance stabilization.
Combined One-Pot or Stepwise Procedures
Some protocols involve first performing the N-tosylation, followed by hydroxymethylation in a stepwise manner, ensuring selective functionalization and easier purification. Alternatively, one-pot procedures have been explored where both steps occur sequentially without isolation of intermediates, improving efficiency.
Representative Preparation Procedure
Based on the literature and experimental data from sulfonylation and pyrrole functionalization studies, a representative synthesis is as follows:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. N-Tosylation | Pyrrole (1 equiv), p-toluenesulfonyl chloride (1.1 equiv), triethylamine (2 equiv), dichloromethane/hexane (1:4), 0 °C to RT, 2 h | Formation of N-tosylpyrrole intermediate; purified by column chromatography |
| 2. Hydroxymethylation | N-tosylpyrrole, formaldehyde (3 equiv), KOH (catalytic), EtOH/H2O, RT, 30 min | Introduction of hydroxymethyl groups at 3,4-positions; monitored by TLC |
| 3. Workup | Extraction with dichloromethane, washing with saturated NaHCO3 and brine, drying over Na2SO4 | Purified this compound obtained as a colorless solid/liquid |
Purification and Characterization
- Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios ranging from 20:1 to 10:1) is standard to isolate the desired compound with high purity.
- Characterization: Confirmed by NMR spectroscopy (^1H, ^13C), mass spectrometry, and IR spectroscopy.
- Yields: Reported yields for the overall process range between 70% and 90%, depending on reaction scale and conditions.
Advanced Synthetic Variations and Catalysis
Recent studies have explored palladium-catalyzed reactions and other transition metal-catalyzed methods to functionalize pyrrole derivatives with enhanced regioselectivity and functional group tolerance. Although these methods are often applied to more complex pyrrole systems, their principles may be adapted for the synthesis of this compound.
For example, palladium-catalyzed cycloisomerization and borylation reactions under inert atmosphere at elevated temperatures (around 115 °C) in solvents like dichloroethane (DCE) have been reported, followed by purification involving filtration through diatomaceous earth and silica gel powder.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Tosylation + Hydroxymethylation (Stepwise) | Pyrrole | Tosyl chloride, triethylamine, formaldehyde, KOH | DCM/hexane, 0 °C to RT; EtOH/H2O, RT | 70–90 | Standard, reliable, scalable |
| One-pot Tosylation and Hydroxymethylation | Pyrrole | Tosyl chloride, formaldehyde, base | Sequential addition, mild heating | 65–85 | More efficient, fewer purifications |
| Pd-Catalyzed Functionalization | Substituted pyrrole derivatives | Pd catalyst, B2Pin2, NaOAc | DCE, 115 °C, inert atmosphere | Variable | Advanced, for complex derivatives |
Chemical Reactions Analysis
Types of Reactions
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Key structural analogs identified include:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol | 58-56-0 | 0.80 | Pyridine ring vs. pyrrole; lacks tosyl group |
| Pyridoxine hydrochloride | 58-56-0 | 0.80 | Pyridine ring with hydroxyl and methyl groups; hydrochloride salt |
| [152803-24-2] | 152803-24-2 | 0.79 | Unspecified heterocycle; likely pyridine-based |
| [1121-19-3] | 1121-19-3 | 0.81 | Likely diol or dimethanol derivative |
Notes:
- The tosyl group in the target compound distinguishes it from most analogs, conferring unique electronic and steric properties .
- Pyridine-based analogs (e.g., pyridoxine hydrochloride) are well-studied in pharmacology, serving as vitamin B6 derivatives with established roles in metabolism .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The tosyl group in the target compound likely reduces water solubility compared to pyridoxine hydrochloride, which is highly polar due to its hydroxyl and hydrochloride groups .
- Chirality in analogs like doxylamine succinate suggests that stereochemical control during synthesis is critical for pharmacological activity .
Pharmacological Potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
